molecular formula C21H21ClN4O2S B105963 Hydroxy Ziprasidone CAS No. 884305-08-2

Hydroxy Ziprasidone

Cat. No.: B105963
CAS No.: 884305-08-2
M. Wt: 428.9 g/mol
InChI Key: IYNREZQRIITXHB-UHFFFAOYSA-N
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Description

Hydroxy Ziprasidone is a derivative of Ziprasidone, an atypical antipsychotic used primarily to treat schizophrenia and bipolar disorder . This compound is a metabolite of Ziprasidone, formed through the hydroxylation process. It retains the core structure of Ziprasidone but includes an additional hydroxyl group, which can influence its pharmacological properties and interactions.

Mechanism of Action

Target of Action

Hydroxy Ziprasidone, like its parent compound Ziprasidone, primarily targets serotonin-2A (5-HT2A) and dopamine D2 receptors . These receptors play a crucial role in managing schizophrenia and bipolar mania. The compound’s higher 5-HT2A/D2 receptor affinity ratio differentiates it from other antipsychotics .

Mode of Action

This compound interacts with its targets by binding to the 5-HT2A and D2 receptors. This binding inhibits excessive dopamine neurotransmission in the mesolimbic pathway of the brain, which is presumably responsible for the positive symptoms of schizophrenia . The compound’s interaction with these receptors results in changes that help manage symptoms of schizophrenia and bipolar disorder .

Biochemical Pathways

This compound affects several biochemical pathways. It is primarily oxidized by Cytochrome P450 3A4 (CYP3A4), yielding sulfoxide and sulfone derivatives . Additionally, two novel metabolic pathways, reductive cleavage and N-dearylation of the benzisothiazole ring, have been identified for Ziprasidone in humans . The metabolites resulting from these pathways include S-methyl-dihydroziprasidone and S-methyl-dihydro-ziprasidone sulfoxide .

Pharmacokinetics

This compound, like Ziprasidone, is extensively metabolized, with less than 5% of the administered dose excreted in urine and feces as unchanged drug . The compound’s absorption is rapid, with peak serum concentration of unchanged drug occurring at 2 to 6 hours post-dose . The clearance and volume of distribution of Ziprasidone are 18.74 L/h and 110.24 L, respectively . Co-administration of certain medications, such as lorazepam and valproic acid, can significantly influence the clearance of Ziprasidone .

Result of Action

The molecular and cellular effects of this compound’s action are reflected in its therapeutic effects. By binding to 5-HT2A and D2 receptors, it helps manage the symptoms of schizophrenia and bipolar disorder . Furthermore, it impacts cellular metabolism, as seen in the alteration of biochemical pathways .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of certain co-medications can affect the drug’s pharmacokinetics . Additionally, factors such as patient’s age, liver and renal function, and body weight can also influence the drug’s action . Therefore, a comprehensive understanding of these factors is crucial for optimizing treatment strategies.

Chemical Reactions Analysis

Hydroxy Ziprasidone undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Hydroxy Ziprasidone has several scientific research applications:

Properties

IUPAC Name

5-[2-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-1-hydroxyethyl]-6-chloro-1,3-dihydroindol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN4O2S/c22-16-11-17-13(10-20(28)23-17)9-15(16)18(27)12-25-5-7-26(8-6-25)21-14-3-1-2-4-19(14)29-24-21/h1-4,9,11,18,27H,5-8,10,12H2,(H,23,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYNREZQRIITXHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(C2=C(C=C3C(=C2)CC(=O)N3)Cl)O)C4=NSC5=CC=CC=C54
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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